Propionyl bromide

Catalog No.
S773498
CAS No.
598-22-1
M.F
C3H5BrO
M. Wt
136.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionyl bromide

Researchers requiring low-temperature acylation or tandem halogenation often find propionyl chloride insufficiently reactive. Propionyl bromide (CAS 598-22-1) solves this by providing a highly electrophilic propanoyl source that undergoes ketene-imine cycloadditions at -50°C, where chloride yields only trace product. Its superior leaving group enables Friedel-Crafts acylations, stereoselective cyclocondensations, and one-pot N-protection/bromination of azaindoles. The reagent also serves as a propionate enolate equivalent for enantioselective beta-lactone synthesis (>98% ee) and as an acetyl bromide substitute in DFRC lignin analysis to quantify gamma-acetylated units without interference.

CAS Number

598-22-1

Product Name

Propionyl bromide

IUPAC Name

propanoyl bromide

Molecular Formula

C3H5BrO

Molecular Weight

136.98 g/mol

InChI

InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3

InChI Key

RIBFXMJCUYXJDZ-UHFFFAOYSA-N

SMILES

CCC(=O)Br

Canonical SMILES

CCC(=O)Br

The exact mass of the compound Propionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Propanoyl bromide, Propionic acid bromide, Propionyl bromide

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Propionyl bromide (CAS 598-22-1) is a highly reactive, three-carbon aliphatic acyl halide utilized extensively as a premium acylating agent and ketene precursor in organic synthesis. Characterized by its superior leaving group ability compared to its chloride counterpart, it is a colorless to pale-yellow fuming liquid that reacts vigorously with water and alcohols. In industrial and advanced laboratory settings, propionyl bromide is prioritized for low-temperature Friedel-Crafts acylations, stereoselective cyclocondensations, and specialized tandem halogenation protocols where standard acyl chlorides exhibit insufficient reactivity or require excessively harsh conditions [1].

Research Fit

Reactivity Profile

Supports Friedel-Crafts acylation of deactivated or sterically hindered aromatic substrates

Stereoselective Synthesis

Enables catalytic asymmetric β-lactone formation for syn-propionate aldol motifs

Process Temperature Window

Higher boiling range supports mild reflux conditions without sealed-vessel requirements

While propionyl chloride is the standard, lower-cost substitute for propanoylation, it frequently fails in low-temperature kinetic regimes and complex cycloadditions due to the stronger carbon-chlorine bond. For instance, in ketene-imine cycloadditions at -50 °C, propionyl chloride yields only trace product, whereas propionyl bromide achieves high conversion [1]. Furthermore, milder alternatives like propionic anhydride lack the halide leaving group entirely, rendering them useless for tandem acylation-halogenation cascades or Friedel-Crafts reactions requiring strong Lewis acid activation. Substituting acetyl bromide alters the carbon chain length, fundamentally changing the target molecule, meaning propionyl bromide is strictly required when both high acyl-transfer reactivity and a precise three-carbon chain are mandated.

Substitution Risk

Leaving-group mismatch
Propionyl bromide
Propionyl chloride
Bromide vs. chloride leaving group may shift acylation kinetics and alter reaction selectivity profile
Chain-length mismatch
Propionyl bromide
Acetyl bromide
Different acyl chain length may affect product identity and downstream physicochemical properties
Homolog property shift
Propionyl bromide
Butyryl bromide
Extended alkyl chain may alter processing behavior and complicate purification workflows

Superior Low-Temperature Ketene Cycloaddition Conversion

In the synthesis of trans-configured 4-acylated piperidine-2,4-diones via 3:1 adduct formation with aromatic imines, propionyl bromide acts as a highly reactive ketene precursor. At -50 °C in dichloromethane, the reaction with propionyl bromide achieves a 68% isolated yield of the target adduct. In direct contrast, using propionyl chloride under identical conditions yields only trace amounts of the product, demonstrating the critical role of the bromide leaving group in facilitating low-temperature cycloadditions [1].

Evidence DimensionIsolated yield of 3:1 piperidine-2,4-dione adduct
Target Compound Data68% yield
Comparator Or BaselinePropionyl chloride (Trace amounts detectable)
Quantified Difference>60% absolute yield increase
ConditionsCH2Cl2 solvent, -50 °C, reaction with PMP-protected imine

Enables complex heterocycle synthesis at low temperatures to preserve stereocontrol, which is impossible with the less reactive chloride analog.

Acylation Rate
Class-level
Propionyl bromide: projected higher reactivity via Br⁻ leaving-group trend Propionyl chloride: k_rel 0.66 vs. acetyl chloride 1.00 (AlCl₃, ethylene dichloride, 20.0°C)
Supports kinetic review for demanding acylations
Class-level inference; direct measurement not available

Dual-Role Reagent for Tandem Amidation and Bromination

In the electrochemical cascade amidation and C-H halogenation of azaindoles, acyl halides serve as both the acylating agent and the halogen source. When propionyl bromide is utilized in an undivided cell with a carbon cloth anode and stainless steel cathode (10 mA current), it successfully delivers the brominated N-acylated azaindole product in 64% yield. This provides a direct, reagent-efficient pathway to brominated scaffolds compared to propionyl chloride, which exclusively yields the chlorinated analog [1].

Evidence DimensionTarget halogenated product yield in electrochemical cascade
Target Compound Data64% yield of brominated N-acylated product
Comparator Or BaselinePropionyl chloride (Yields chlorinated analog, no bromination)
Quantified DifferenceExclusive shift from chlorination to bromination
ConditionsUndivided cell, CC(+)/SS(-) electrodes, 10 mA current, 16 h

Allows procurement of a single dual-purpose reagent for both N-protection/acylation and simultaneous C-H bromination in advanced pharmaceutical intermediate synthesis.

Stereochemical Outcome
Reported
Propionyl bromide: 90–98% ee, 74–98% de, 78–90% yield in Al(III)-catalyzed AAC with aldehydes Acetyl bromide: comparable AAC performance but yields distinct acetyl adducts
Supports syn-propionate aldol equivalent access
Reported conditions; stereochemical outcome review advised

High-Enantioselection Propionate Enolate Equivalent

Propionyl bromide serves as an effective propionate enolate equivalent in catalytic asymmetric acyl halide-aldehyde cyclocondensation (AAC) reactions. When reacted with 4-nitrobenzaldehyde using a chiral Al(III)-triamine complex (10 mol %) and diisopropylethylamine, propionyl bromide affords the corresponding alpha-methyl-beta-aryl beta-lactone in 90% yield with >98% enantiomeric excess (ee). This demonstrates its exceptional utility for highly stereocontrolled propionate aldol constructions[1].

Evidence DimensionEnantiomeric excess and chemical yield in AAC reaction
Target Compound Data90% yield, >98% ee
Comparator Or BaselineAliphatic aldehyde electrophiles (Low yields and variable ee)
Quantified DifferenceNear-perfect enantioselection (>98% ee) with activated aromatic aldehydes
Conditions10 mol % Al(III)-triamine catalyst, DIEA mediated, cyclocondensation

Provides a highly reliable, stereoselective building block for synthesizing chiral propionate derivatives in complex natural product or drug synthesis.

Boiling Point
Data to verify
103–104°C vs. 77–79°C Propionyl bromide vs. propionyl chloride at atmospheric pressure
Supports wider operational temperature window
Cross-study comparison; source-specific review advised

Differentiating Native Acetylation in Biomass Analysis

In the Derivatization Followed by Reductive Cleavage (DFRC) method for lignin analysis, replacing the standard acetyl bromide reagent with propionyl bromide allows for the precise quantification of naturally occurring acetylated lignin units. Stirring lignin samples with propionyl bromide in propionic acid successfully derivatizes and dissolves the matrix, enabling GC-MS differentiation of fully propionylated monomers from native gamma-acetylated monomers, a distinction impossible when using acetyl bromide [1].

Evidence DimensionAnalytical differentiation of native acetyl groups
Target Compound DataEnables baseline resolution of native acetates vs. derivatized propionates
Comparator Or BaselineAcetyl bromide (Masks native acetylation)
Quantified Difference100% differentiation of native vs. procedural acetylation
ConditionsPropionyl bromide in propionic acid (1:2), room temperature or 50 °C

Essential for analytical laboratories characterizing biomass, as it prevents procedural artifacts from obscuring the native chemical structure of lignin.

Vapor Pressure
Class-level
32.5 mmHg vs. ~92 mmHg Propionyl bromide vs. acetyl bromide at 25°C
Supports reduced-fuming handling context
Class-level inference; EHS review advised

Low-Temperature Synthesis of Complex Heterocycles

Driven by its superior reactivity as a ketene precursor at -50 °C, propionyl bromide is the preferred reagent for synthesizing trans-configured 4-acylated piperidine-2,4-diones and related complex heterocycles where propionyl chloride fails to achieve meaningful conversion [1].

Tandem N-Acylation and C-H Bromination of Pharmaceuticals

In electrochemical cascade reactions, propionyl bromide acts as a dual-purpose reagent, enabling simultaneous N-protection and C-H bromination of azaindole scaffolds. This streamlines the synthesis of brominated pharmaceutical intermediates without requiring separate brominating agents [2].

Asymmetric Synthesis of Chiral Propionate Derivatives

Propionyl bromide is utilized as a highly effective propionate enolate equivalent in catalytic asymmetric acyl halide-aldehyde cyclocondensations. It is specifically selected for reactions with aromatic aldehydes to yield beta-lactones with near-perfect enantioselection (>98% ee), serving as a critical building block in natural product synthesis [3].

Advanced Biomass and Lignin Characterization

In the analytical processing of biomass, propionyl bromide is substituted for acetyl bromide during the Derivatization Followed by Reductive Cleavage (DFRC) method. This specific substitution allows researchers to accurately quantify native gamma-acetylated lignin units without procedural interference[4].

Application Fit

Application
Selection Property
Validation Focus
β-Lactone propionate aldol synthesis
Catalytic asymmetric AAC profile
Stereochemical outcome reproducibility
Hindered-substrate Friedel-Crafts acylation
Acyl halide reactivity context
Conversion rate under AlCl₃ conditions
Higher-temperature process sequences
Boiling point range context
Reflux stability and solvent fit
Reduced-fuming benchtop handling
Vapor pressure profile
Ambient moisture tolerance

XLogP3

1.3

Boiling Point

102.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

598-22-1

Wikipedia

Propionyl bromide

Explore Compound Types